molecular formula C20H23N7 B6436888 2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2549039-88-3

2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No. B6436888
CAS RN: 2549039-88-3
M. Wt: 361.4 g/mol
InChI Key: WGFLFYLAPKZWJF-UHFFFAOYSA-N
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Description

Compounds with [1,2,4]triazolo[4,3-b]pyridazine structure are known to be part of a class of heterocyclic compounds . They are often synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with monosubstituted tetrazine or tetrazine-based fused rings . For instance, aromatic 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like X-ray diffraction . The structure of the isolated compounds is usually confirmed by IR, 1H, 13C, and 31P NMR, and mass spectra .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve reactions with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums .


Physical And Chemical Properties Analysis

Some of these compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They also have remarkable measured density and excellent thermal stability .

Scientific Research Applications

Energetic Materials

The compound is related to [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Secondary Explosives

The compound could potentially be used in the development of secondary explosives . For instance, compound 5, which is related to the compound , exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance .

Heat-Resistant Explosives

The compound could also be used in the development of heat-resistant explosives . The azo compound 10, which is related to the compound , has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance .

Primary Explosives

The compound could potentially be used in the development of primary explosives . Compounds 14, 17, and 19, which are related to the compound , are very sensitive but exhibit excellent calculated detonation performance .

Chemical Transformations

The tert-butyl group in the compound could be used in chemical transformations . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Biocatalytic Processes

The tert-butyl group in the compound could potentially be used in biocatalytic processes . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Bioconjugation in Chemical Biology Experiments

The compound BTTES, which is related to the compound , is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of BTTES are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .

Synthesis of Pyrrolidine Alkaloids

The compound could potentially be used as a precursor for the preparation of the pyrrolidine alkaloids Radicamines A and B . These alkaloids are of interest as inhibitors of α-glucosidase, which is key for the treatment of type 2 diabetes mellitus but also for other diseases such as cancer .

Safety and Hazards

These compounds are often insensitive to both impact and friction stimuli, making them relatively safe to handle .

Future Directions

Future research may focus on designing next-generation fused ring energetic materials for different applications . The development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases is also a potential future direction .

properties

IUPAC Name

6-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-13-22-23-17-9-10-18(24-27(13)17)25-11-14(12-25)26-16-8-6-5-7-15(16)21-19(26)20(2,3)4/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFLFYLAPKZWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N4C5=CC=CC=C5N=C4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole

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